molecular formula C19H24N4O3S B2972433 (Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide CAS No. 941912-52-3

(Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide

Cat. No. B2972433
CAS RN: 941912-52-3
M. Wt: 388.49
InChI Key: WOXHFOAMDMFUMS-ZHZULCJRSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their wide range of medicinal applications, including as antibiotics .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group could impart some degree of water solubility, while the aromatic rings suggest potential for pi-pi interactions .

Scientific Research Applications

Crystal Structures and Hirshfeld Surface Analysis

Research on derivatives of N-(4-methylbenzenesulfonyl)glycine hydrazone, including compounds structurally related to the target molecule, has provided insights into their crystal structures and Hirshfeld surface analysis. These studies reveal similar molecular conformations and hydrogen-bonding patterns across different derivatives, highlighting their structural stability and potential for various applications in chemical and pharmaceutical research (Purandara et al., 2018).

Building Blocks for Novel Syntheses

Another study has explored the use of related sulfonamide compounds as building blocks for the synthesis of novel chemical structures, including triazepines, pyrimidines, and azoles. This research underscores the versatility of these compounds in synthesizing a wide range of chemical entities, which could have various industrial and therapeutic applications (Khodairy et al., 2016).

Photodynamic Therapy Applications

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been reported, with a focus on their potential use in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for medical applications (Pişkin et al., 2020).

Molecular Switching and Ionic Interactions

Research into the sodium salt of a related compound has demonstrated its potential for molecular switching through cooperative ionic interactions and charge-assisted hydrogen bonding. This study highlights the compound's potential applications in designing molecular switches and sensors (Gurbanov et al., 2017).

Enzyme Inhibition and Molecular Docking

Studies on the synthesis, characterization, and enzyme inhibition of new Schiff bases derived from sulfa drugs, including sulfonamide compounds, provide valuable insights into their biological activities and potential therapeutic uses. Molecular docking studies further elucidate the interactions between these compounds and target enzymes, offering a foundation for the development of novel inhibitors (Alyar et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism would depend on the biological target .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its potential as a pharmaceutical, for example .

properties

IUPAC Name

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-3-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-15-4-10-18(11-5-15)27(25,26)21-13-12-19(24)22-20-14-16-6-8-17(9-7-16)23(2)3/h4-11,14,21H,12-13H2,1-3H3,(H,22,24)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXHFOAMDMFUMS-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N/N=C\C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide

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